Cas no 2137698-33-8 (1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
- 2137698-33-8
- EN300-745130
- 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
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- Inchi: 1S/C12H13ClFNO/c1-6(2)12(15)10-5-7-9(16-10)4-3-8(13)11(7)14/h3-6,12H,15H2,1-2H3
- InChI Key: KGCWSWDVFNBGCQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1F)C=C(C(C(C)C)N)O2
Computed Properties
- Exact Mass: 241.0669699g/mol
- Monoisotopic Mass: 241.0669699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2Ų
1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745130-1.0g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 1.0g |
$928.0 | 2024-05-23 | |
| Enamine | EN300-745130-0.05g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 0.05g |
$780.0 | 2024-05-23 | |
| Enamine | EN300-745130-0.1g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 0.1g |
$817.0 | 2024-05-23 | |
| Enamine | EN300-745130-0.25g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 0.25g |
$855.0 | 2024-05-23 | |
| Enamine | EN300-745130-0.5g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 0.5g |
$891.0 | 2024-05-23 | |
| Enamine | EN300-745130-2.5g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 2.5g |
$1819.0 | 2024-05-23 | |
| Enamine | EN300-745130-5.0g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 5.0g |
$2692.0 | 2024-05-23 | |
| Enamine | EN300-745130-10.0g |
1-(5-chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137698-33-8 | 95% | 10.0g |
$3992.0 | 2024-05-23 |
1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine
The compound 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine, identified by the CAS number 2137698-33-8, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of amines and features a complex structure incorporating a benzofuran moiety, which is known for its unique electronic properties and biological activity. The presence of chlorine and fluorine substituents further enhances its chemical reactivity and functional versatility.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise control over reaction conditions to achieve high purity and yield. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways. For instance, researchers have explored its potential as a modulator of enzyme activity, demonstrating promising results in vitro.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are crucial for its application in pharmaceutical research, where precise characterization is essential.
Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound, providing insights into its three-dimensional structure and interaction with biological targets. For example, molecular docking studies have revealed potential binding affinities with G-protein coupled receptors (GPCRs), suggesting its potential role in the development of novel therapeutic agents.
Moreover, the compound's stability under physiological conditions has been evaluated through accelerated aging tests, indicating its suitability for in vivo studies. Preliminary pharmacokinetic data suggest moderate absorption rates and favorable bioavailability, which are critical factors for drug candidates.
In conclusion, the compound 1-(5-Chloro-4-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine represents a valuable addition to the arsenal of tools available for chemical research. Its unique structural features, combined with recent scientific advancements, position it as a promising candidate for future innovations in drug discovery and materials science.
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